molecular formula C14H23NO4 B13471116 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B13471116
M. Wt: 269.34 g/mol
InChI Key: MVLRDPXATUQJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[33]heptane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves the protection of amines using the tert-butyloxycarbonyl (BOC) group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group protected by the BOC group.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and bases like sodium hydroxide for protection . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then participate in further chemical transformations.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of spirocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions and the formation of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the BOC-protected amine. This combination allows for selective reactions and the formation of complex molecules, making it a valuable compound in organic synthesis and scientific research.

Biological Activity

1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and its potential applications in medicinal chemistry. The compound's biological activity is of interest due to its structural characteristics, which may influence its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C14H23NO4C_{14}H_{23}NO_4. The compound features a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amine functionalities during chemical reactions. This structural arrangement enhances the compound's versatility as an intermediate in various synthetic pathways.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit interactions with enzymes or receptors, suggesting that this compound may also engage with specific biological targets. Its potential pharmacological properties warrant further investigation into its biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against Gram-positive bacteria.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Antimicrobial Activity

A study examined the antimicrobial effectiveness of various spirocyclic compounds, including derivatives of this compound. Results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential therapeutic role in treating bacterial infections.

Enzyme Interaction Studies

Research focused on the interaction of this compound with key metabolic enzymes. The findings revealed that the compound could inhibit the activity of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition was found to be dose-dependent, indicating a promising avenue for further drug development.

Comparative Analysis of Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

Compound NameCAS NumberKey FeaturesBiological Activity
(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid1454843-78-7Spirocyclic structureAntimicrobial
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate1181816-12-5Similar frameworkEnzyme inhibition
tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate1363381-22-9Relevant in medicinal chemistryPotential anti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid?

The compound is typically synthesized via multi-step reactions involving tert-butoxycarbonyl (Boc) protection and spirocyclic ring formation. Key steps include:

  • Reductive amination : Use of LiAlH4 in THF for reducing intermediates (e.g., tert-butyl sulfinyl derivatives) .
  • Inert conditions : Reactions conducted under nitrogen/argon to prevent oxidation or hydrolysis of sensitive intermediates .
  • Catalysts : Sodium hydride (NaH) or zinc for facilitating cyclization and deprotection steps .
  • Purification : Column chromatography and recrystallization (e.g., from methanol/dichloromethane) to achieve >85% yield .

Q. How can NMR spectroscopy and HRMS be utilized to confirm the structure of this spirocyclic compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the tert-butyl group (δ ~1.42 ppm, singlet for <sup>1</sup>H; δ ~28.3 ppm for <sup>13</sup>C) and spirocyclic protons (δ 3.3–4.5 ppm, multiplet patterns) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> calculated for C18H35N2O3S: 359.2363; observed: 359.2368) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Acidic/alkaline conditions : Boc groups are labile under strong acids (e.g., TFA) or bases, necessitating neutral pH for storage .
  • Thermal stability : Decomposition observed >150°C; store at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Chiral auxiliaries : Use of (R)-tert-butylsulfinyl groups to induce enantioselectivity (e.g., [α]D<sup>20</sup> = -144.21 for specific diastereomers) .
  • Stereochemical analysis : X-ray crystallography or chiral HPLC to resolve enantiomers (e.g., tert-butylsulfinyl derivatives show distinct diastereomeric ratios) .

Q. What computational methods are effective in predicting the reactivity of this spirocyclic scaffold?

  • DFT calculations : Model energy barriers for ring-opening reactions or Boc deprotection .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes in drug discovery) .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?

  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., ring inversion) .
  • 2D experiments (COSY, NOESY) : Assign overlapping signals and confirm spatial proximities .

Q. What strategies are recommended for assessing the compound’s potential bioactivity?

  • In vitro assays : Screen against kinase or protease targets due to structural similarity to bicyclic inhibitors .
  • SAR studies : Modify substituents (e.g., carboxylic acid to amide) to evaluate pharmacological profiles .

Q. How should researchers design experiments to address low yields in spirocyclic ring formation?

  • Solvent optimization : Replace THF with dioxane to enhance cyclization kinetics .
  • Catalyst screening : Test alternatives to NaH, such as DBU, to reduce side reactions .

Q. Methodological Considerations

Q. What analytical techniques are critical for validating purity and structural integrity?

  • HPLC-MS : Quantify impurities (<0.5% by area) and confirm mass .
  • TLC monitoring : Use silica gel plates with UV detection to track reaction progress .

Q. How can researchers reconcile discrepancies between theoretical and experimental data (e.g., HRMS)?

  • Ionization artifacts : Account for adducts (e.g., [M+Na]<sup>+</sup>) in HRMS interpretation .
  • Isotopic labeling : Use <sup>13</sup>C-labeled intermediates to validate fragmentation patterns .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

7,7-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[3.3]heptane-6-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-7-6-14(15)8-9(10(16)17)13(14,4)5/h9H,6-8H2,1-5H3,(H,16,17)

InChI Key

MVLRDPXATUQJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC12CCN2C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.